molecular formula C16H18N2O2 B4577353 N~2~-(2-methoxyphenyl)-N~1~-phenylalaninamide

N~2~-(2-methoxyphenyl)-N~1~-phenylalaninamide

Cat. No.: B4577353
M. Wt: 270.33 g/mol
InChI Key: VJLLZFNBPLHXLL-UHFFFAOYSA-N
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Description

N~2~-(2-methoxyphenyl)-N~1~-phenylalaninamide, also known as MPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular formula of C~17~H~18~N~2~O~2~.

Scientific Research Applications

Enantioselectivity and Chiral Memory

Research has demonstrated the significance of bulky N-protecting groups in achieving high enantioselectivity during chemical transformations. For instance, the electrochemical oxidation of N-acylated serine derivatives has been shown to result in optically active compounds with significant enantioselectivity, attributed to the presence of bulky N-protecting groups. This finding is crucial for the synthesis of chiral molecules, which are vital in pharmaceuticals and biologically active substances (Wanyoike et al., 2002).

Chromatographic Separation

Supercritical fluid chromatography (SFC) has been employed for the direct enantiomeric separation of phenylalanine, DOPA, and their intermediates. This technique uses carbon dioxide as the mobile phase and has been found effective for separating enantiomers of phenylalanine derivatives. The study highlights the influence of substituents on enantioselectivity and the method's applicability in purifying chiral compounds, which is essential for pharmaceutical research and development (Lou et al., 1992).

Synthesis of Aromatic Compounds

The synthesis and characterization of molecules bearing methoxyphenyl groups have been widely explored. For example, molecular structures of compounds synthesized via the Schiff bases reduction route have been reported, providing insights into the formation of complex molecules that could serve as intermediates for further chemical syntheses. These findings are relevant for developing new materials, dyes, and pharmaceuticals (Ajibade & Andrew, 2021).

Mechanistic Insights into Biochemical Processes

Understanding the mechanism of action for enzymes such as phenylalanine hydroxylase, which catalyzes the hydroxylation of phenylalanine to tyrosine, is crucial for biochemical research. Studies on the family of tetrahydropterin-dependent aromatic amino acid hydroxylases, including phenylalanine hydroxylase, provide essential knowledge on the biochemical pathways involved in amino acid metabolism. This information is vital for developing therapies for metabolic disorders such as phenylketonuria (Fitzpatrick, 2003).

Photolytic Arylation

The photolytic arylation of heterocycles in the presence of chloro-N,N-dimethylaniline derivatives demonstrates a method for synthesizing heterocyclic compounds with potential applications in material science and organic electronics. The process, characterized by high regio- and chemoselectivity, underscores the role of photochemistry in creating novel molecular architectures (Guizzardi et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound “N-(2-methoxyphenyl)-acetamide” provides information on exposure controls and personal protection . Another compound “N-(2-methoxyphenyl)-2,5-dimethylaniline” advises avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye .

Properties

IUPAC Name

2-(2-methoxyanilino)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-12(16(19)18-13-8-4-3-5-9-13)17-14-10-6-7-11-15(14)20-2/h3-12,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLZFNBPLHXLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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